3-(Methoxymethyl)pyridine-1-oxide
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Overview
Description
3-Methoxymethylpyridine N-oxide is an organic compound belonging to the class of pyridine N-oxides It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxymethylpyridine N-oxide can be synthesized through the oxidation of 3-methoxymethylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(Methoxymethyl)pyridine-1-oxide often involves continuous flow processes using microreactors. These methods offer advantages such as improved heat exchange, better reaction control, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: The compound can be reduced back to 3-methoxymethylpyridine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles, including amines, alcohols, and halides, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .
Scientific Research Applications
3-Methoxymethylpyridine N-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine N-oxide: Similar in structure but lacks the methoxymethyl group.
4-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the fourth position of the pyridine ring.
2-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the second position of the pyridine ring.
Uniqueness
This structural feature distinguishes it from other pyridine N-oxides and contributes to its specific properties and uses .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
GKEMGAMONJSNNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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